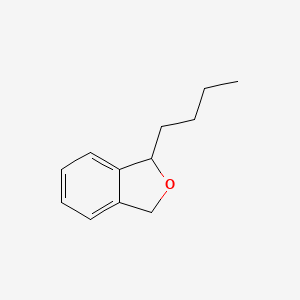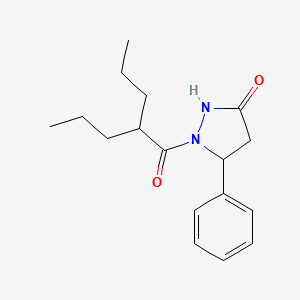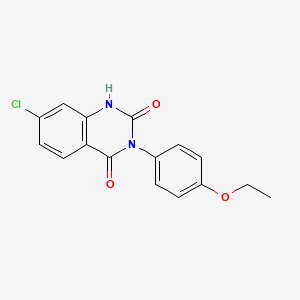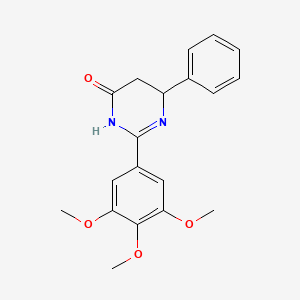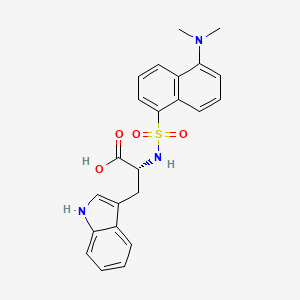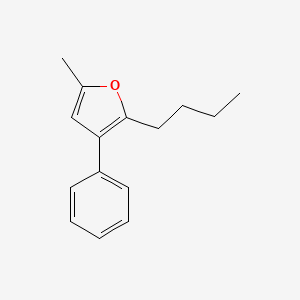![molecular formula C15H19N3O B12915229 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine CAS No. 90185-75-4](/img/structure/B12915229.png)
N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a phenyl group and an ether linkage to an ethanamine moiety. Its structural complexity and functional groups make it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Ether Linkage Formation: The ether linkage is formed by reacting the pyrimidine derivative with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with hydrogenated rings or groups.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: It can be used as a probe to study biological processes and interactions due to its unique structure.
Medicine:
Pharmaceutical Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-phenoxy-2-phenylethanamine
- N,N-Dimethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N,N-Dimethyl-2-piperidin-2-ylethanamine
Uniqueness:
- Structural Features: The presence of the pyrimidine ring and the specific substitution pattern make N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine unique compared to its analogs.
- Functional Groups: The combination of ether and amine functional groups provides distinct reactivity and potential applications.
Propriétés
Numéro CAS |
90185-75-4 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanamine |
InChI |
InChI=1S/C15H19N3O/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
OVFUWPPEZISLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)OCCN(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


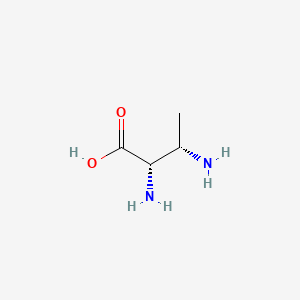
![Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-](/img/structure/B12915151.png)
![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
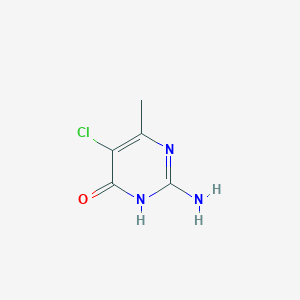
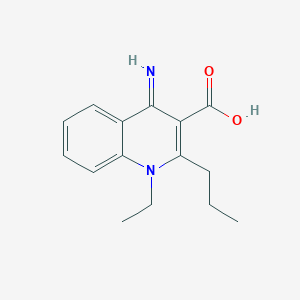
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
